5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of pyrimido[4,5-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimido[4,5-d]pyrimidines can generally be synthesized through cyclization processes or domino reactions . The presence of a thioether (S-CH2-CH2-N) and a nitro group (NO2) on the phenyl ring suggests that these groups were likely added in subsequent steps.Molecular Structure Analysis
The compound contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure consisting of two nitrogen atoms and four carbon atoms in each ring. It also has a phenyl ring substituted with a nitro group, and a thioether group attached to the pyrimidine ring .Scientific Research Applications
Synthesis and Structural Characterization
Heterocyclic compounds, including pyrimidine derivatives, have been synthesized through various chemical reactions. For instance, Hassaneen et al. (2003) detailed the synthesis of polyfunctional fused heterocyclic compounds via indene-1,3-diones, leading to complex structures with potential for further functionalization (Hassaneen et al., 2003). Similarly, Neiland et al. (1992) reported on the synthesis of derivatives of 5-amino-7-oxo(6H)-1,3-dithiolo[4,5-d]pyrimidine based on 2-amino-(1H,5H)pyrimidine-4,6-dione, showcasing the versatility of pyrimidine derivatives in creating novel heterocyclic systems (Neiland et al., 1992).
Applications in Material Science
The research on the nonlinear optical properties of novel styryl dyes by Shettigar et al. (2009) explores the potential of pyrimidine derivatives in creating materials with significant optical properties. The study found that certain derivatives exhibit promising nonlinear optical material characteristics, suggesting applications in optical devices and materials science (Shettigar et al., 2009).
Antibacterial and Anticancer Potential
The synthesis and evaluation of barbituric acid derivatives, including pyrimidine derivatives, for antibacterial activity highlight the potential of these compounds in medical and pharmaceutical research. Shukla et al. (2019) synthesized a series of derivatives and found some to exhibit antibacterial activity, suggesting their potential use in developing new antibacterial agents (Shukla et al., 2019). Additionally, compounds with a pyrimidine core have been evaluated for anticancer activity, as seen in the work of El-Naem et al. (2003), where derivatives showed potent cytotoxic activity against human cancer cell lines (El-Naem et al., 2003).
Mechanism of Action
Properties
IUPAC Name |
5-[2-(diethylamino)ethylsulfanyl]-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-5-25(6-2)10-11-31-18-15-17(23(3)20(28)24(4)19(15)27)21-16(22-18)13-8-7-9-14(12-13)26(29)30/h7-9,12H,5-6,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUYKDVKYMLKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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